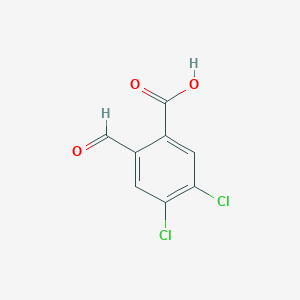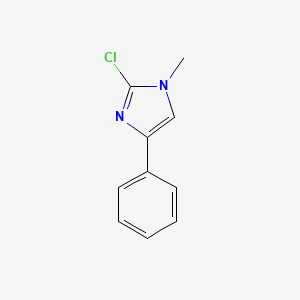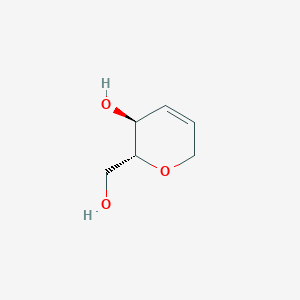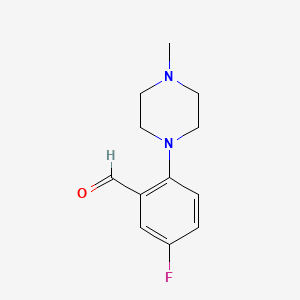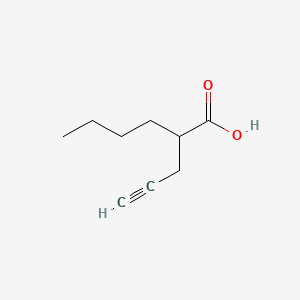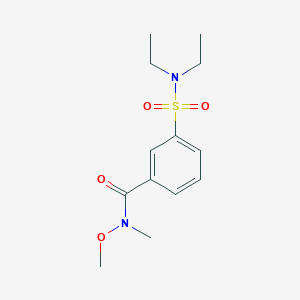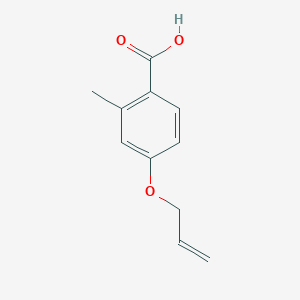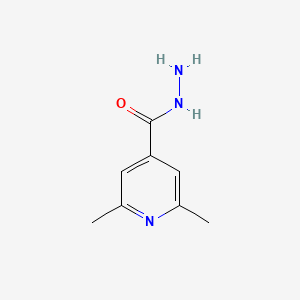
2,6-Dimethylisonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylisonicotinohydrazide is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is a derivative of isonicotinic acid and features a hydrazide functional group, which contributes to its reactivity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinohydrazide typically involves the reaction of 2,6-dimethylisonicotinic acid with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2,6-Dimethylisonicotinic acid+Hydrazine hydrate→2,6-Dimethylisonicotinic acid hydrazide+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,6-Dimethylisonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and hydrazones.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-tubercular activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of essential components of bacterial cell walls, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
2,6-Dimethylisonicotinohydrazide can be compared with other similar compounds such as isonicotinic acid hydrazide and nicotinic acid hydrazide. While all these compounds share a common hydrazide functional group, their chemical properties and applications can differ significantly:
Isonicotinic Acid Hydrazide: Known for its use in the treatment of tuberculosis.
Nicotinic Acid Hydrazide: Used in the synthesis of various bioactive molecules and pharmaceuticals.
The uniqueness of this compound lies in its specific structural modifications, which can impart distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2,6-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-7(8(12)11-9)4-6(2)10-5/h3-4H,9H2,1-2H3,(H,11,12) |
Clave InChI |
UVSPTVXFBRFLEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanol, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-, cis-](/img/structure/B8707823.png)
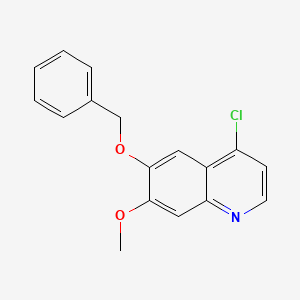
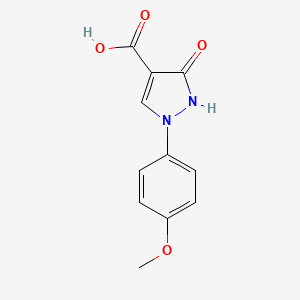
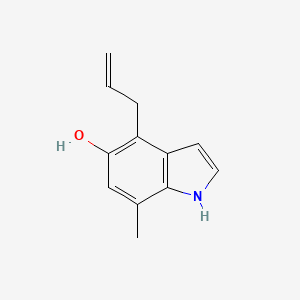
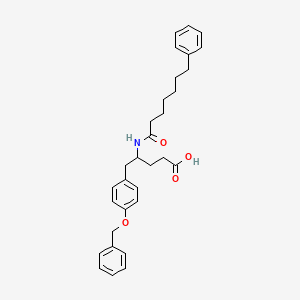
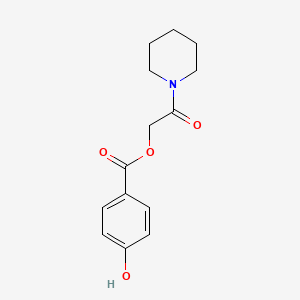
![7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B8707865.png)
